

An In-depth Technical Guide on the Thermochemical Properties of Dimethyl Methylsuccinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl methylsuccinate*

Cat. No.: *B158938*

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Disclaimer: This document provides a summary of available data for **dimethyl methylsuccinate**. It is important to note that specific experimental thermochemical data, such as the standard enthalpy of formation and enthalpy of vaporization, for **dimethyl methylsuccinate** are not readily available in the public domain as of the latest update. The following guide presents the available physical properties and a generalized experimental protocol for determining thermochemical data based on methods used for similar compounds.

Physicochemical Properties of Dimethyl Methylsuccinate

While direct thermochemical data is limited, a range of physical properties for **dimethyl methylsuccinate** has been documented. These are crucial for handling, storage, and for theoretical estimations of thermochemical behavior.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₄	[1][2]
Molecular Weight	160.17 g/mol	[1][3]
Boiling Point	196 °C (at 1 atm)	[3][4]
Density	1.076 g/mL (at 25 °C)	[3][4]
Refractive Index	n ₂₀ /D 1.42	[3][4]
Flash Point	182 °F (83 °C) - closed cup	[3][4]
Storage Temperature	Room temperature	[3]
Physical Form	Liquid	[3]
Color	Colorless	[3]

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemical data, from which the standard enthalpy of formation can be derived. The following is a detailed, generalized methodology for determining the enthalpy of combustion of a liquid sample like **dimethyl methylsuccinate** using a static-bomb calorimeter. This protocol is based on established methods for similar organic compounds.[5]

Principle: Bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume.[5] A known mass of the sample is completely combusted in a high-pressure oxygen environment inside a sealed container (the "bomb"). The heat released during combustion is absorbed by the surrounding water bath, and the temperature change is measured to calculate the energy of combustion.[5][6]

Apparatus:

- **Isoperibol Bomb Calorimeter:** A system where a water jacket is kept at a constant temperature while the temperature of the inner water bath changes.

- Calorimeter Bomb: A high-pressure stainless steel vessel.
- Crucible: A quartz or platinum crucible to hold the liquid sample.
- Ignition System: An electrical unit to supply current to the ignition wire.
- High-Precision Thermometer: Capable of measuring temperature changes to $\pm 0.001^{\circ}\text{C}$.^[5]
- Oxygen Cylinder: With a pressure regulator.
- Pellet Press: For preparing solid samples for calibration (e.g., benzoic acid).
- Analytical Balance: With a precision of $\pm 0.0001\text{ g}$.

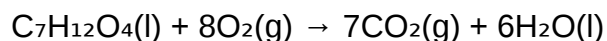
Procedure:

- Calibration of the Calorimeter:
 - A certified standard, typically benzoic acid, is used to determine the heat capacity (C_{cal}) of the calorimeter.
 - A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.
 - A fuse wire (e.g., platinum or nickel-chromium) of known length is attached to the electrodes of the bomb head, with the wire in contact with the pellet.
 - A small, known volume of distilled water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
 - The bomb is sealed and purged with oxygen, then filled with high-purity oxygen to a pressure of approximately 30 atm.
 - The bomb is submerged in a known volume of water in the calorimeter's bucket.^[5]
 - The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline.

- The sample is ignited. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The final temperature is recorded over a period to establish a cooling curve.
- The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the corrected temperature change.
- Combustion of **Dimethyl Methylsuccinate**:
 - A known mass of **dimethyl methylsuccinate** is placed in the crucible. For volatile liquids, encapsulation in a gelatin capsule of known mass and heat of combustion may be necessary.
 - The procedure follows the same steps as for the calibration with benzoic acid (steps 1.3 - 1.9).
- Data Analysis:
 - The raw temperature data is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler or Dickinson method) to obtain the true temperature rise (ΔT).
 - The total heat released (q_{total}) is calculated using the formula: $q_{\text{total}} = C_{\text{cal}} * \Delta T$.
 - Corrections are made for the heat released by the combustion of the fuse wire and any other auxiliary materials (e.g., gelatin capsule).
 - The energy of combustion at constant volume ($\Delta U_{\text{c}}^{\circ}$) is calculated per mole of the sample.
 - The standard enthalpy of combustion ($\Delta H_{\text{c}}^{\circ}$) is then calculated from $\Delta U_{\text{c}}^{\circ}$ using the following equation, which accounts for the change in the number of moles of gas (Δn_{gas}) in the combustion reaction: $\Delta H_{\text{c}}^{\circ} = \Delta U_{\text{c}}^{\circ} + \Delta n_{\text{gas}} * R * T$.

Derivation of Other Thermochemical Properties

Standard Enthalpy of Formation ($\Delta_f H^\circ$): Once the standard enthalpy of combustion ($\Delta_c H^\circ$) is experimentally determined, the standard enthalpy of formation ($\Delta_f H^\circ$) of **dimethyl methylsuccinate** can be calculated using Hess's Law. The combustion reaction for **dimethyl methylsuccinate** ($C_7H_{12}O_4$) is:



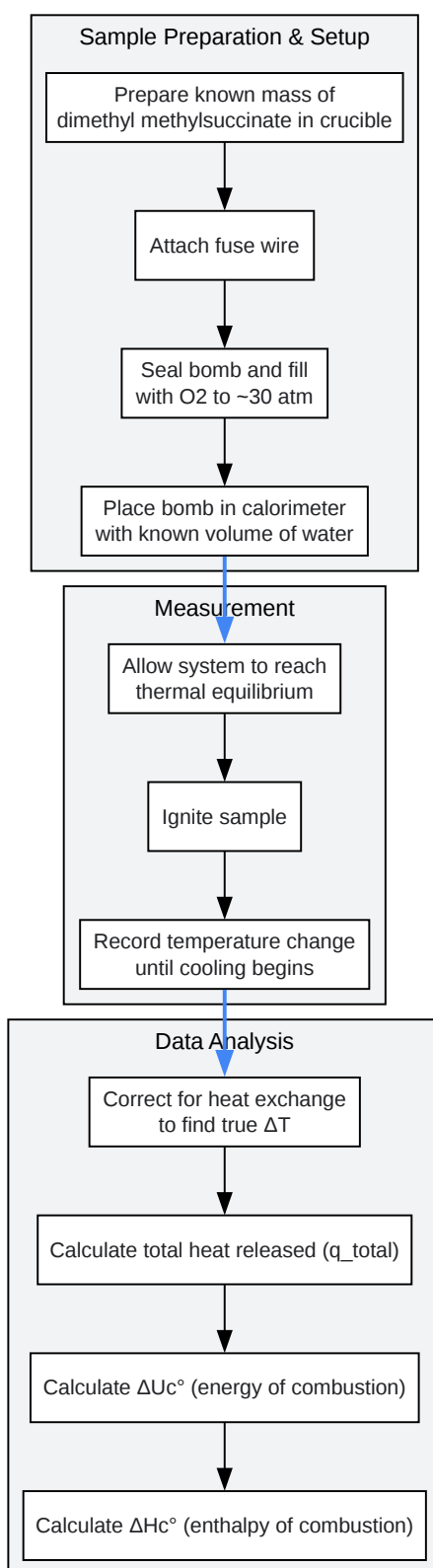
The standard enthalpy of formation is calculated as follows: $\Delta_c H^\circ = [7 * \Delta_f H^\circ(CO_2, g) + 6 * \Delta_f H^\circ(H_2O, l)] - [\Delta_f H^\circ(C_7H_{12}O_4, l) + 8 * \Delta_f H^\circ(O_2, g)]$

Given that the standard enthalpy of formation of an element in its standard state ($O_2(g)$) is zero, and the standard enthalpies of formation for $CO_2(g)$ and $H_2O(l)$ are well-established (-393.51 kJ/mol and -285.83 kJ/mol, respectively), the equation can be rearranged to solve for $\Delta_f H^\circ(C_7H_{12}O_4, l)$.^[5]

Enthalpy of Vaporization ($\Delta_{vap} H^\circ$): The enthalpy of vaporization can be determined experimentally using techniques such as the transpiration method, where an inert gas is passed through or over the liquid sample at a known temperature and flow rate to saturate the gas with the vapor.^[7] The mass loss of the sample over time is measured, which allows for the calculation of the vapor pressure. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of combustion using bomb calorimetry.



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Caption: Workflow for Bomb Calorimetry Experiment.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical Properties of Dimethyl Methylsuccinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158938#thermochemical-properties-of-dimethyl-methylsuccinate]

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